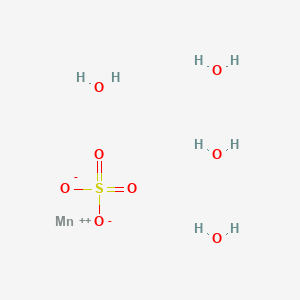

Manganese sulfate tetrahydrate

描述

Significance of Manganese Hydrates in Chemical Science

Manganese sulfate (B86663) can form several hydrates, including a monohydrate, tetrahydrate, pentahydrate, and heptahydrate. wikipedia.org These hydrated salts, when dissolved in water, produce faintly pink solutions containing the aquo complex [Mn(H2O)6]2+. wikipedia.orgwhy.gr The ability of manganese to exist in various hydration states is pivotal as it influences its reactivity and its role in chemical reactions. patsnap.com

The study of manganese hydrates is essential for understanding fundamental chemical principles. For instance, the coordination chemistry of manganese(II) in the tetrahydrate involves an octahedral (O6) coordination sphere, provided by two bridging sulfate anions and four water ligands. wikipedia.org This structural arrangement is a key area of investigation in inorganic chemistry. Furthermore, manganese hydrates are precursors in the synthesis of other important manganese compounds. For example, treating aqueous solutions of manganese sulfate with sodium carbonate leads to the precipitation of manganese carbonate, which can then be calcined to produce manganese oxides (MnOx). wikipedia.orgwhy.gr

Hydrated manganese compounds also play a role in catalysis. Research has shown that manganese-based materials, often derived from hydrates, are effective catalysts for various reactions, including the oxidation of organic compounds and electrocatalytic water splitting. mdpi.com The presence of water molecules in the crystal lattice can influence the catalytic activity and stability of these materials. nih.govacs.org

Natural Occurrence and Mineralogical Context: Ilesite

Manganese(II) sulfate minerals are quite rare in nature and are always found in hydrated forms. wikipedia.orgwhy.gr The tetrahydrate of manganese(II) sulfate corresponds to the mineral ilesite. wikipedia.orgwhy.grbyjus.com

Ilesite was first described by Malvern Wells Iles, a metallurgist, in 1881. mindat.org It is a member of the Rozenite Group of minerals. mindat.org The mineral typically appears green and can turn white upon dehydration. mindat.org

Table 1: Properties of Ilesite

| Property | Value |

| Chemical Formula | Mn2+(SO4) · 4H2O mindat.org |

| Color | Green mindat.org |

| Mohs Hardness | 2 - 3 mindat.org |

| Density | 2.25 g/cm³ (Measured) mindat.org |

| Crystal System | Monoclinic mindat.org |

The study of ilesite provides valuable insights into the geochemical behavior of manganese under specific environmental conditions. Its formation and stability are linked to factors such as temperature and humidity. For instance, in aqueous solutions, the tetrahydrate form crystallizes at temperatures above approximately 26°C, while the pentahydrate forms below this temperature. crystalls.info

Overview of Research Trajectories for Manganese-Based Materials

Research into manganese-based materials is a burgeoning field, driven by their abundance, low cost, and versatile properties. mdpi.combohrium.com These materials are being explored for a wide range of applications, from energy storage to environmental remediation.

One of the most significant research areas is in battery technology. Manganese-based oxides are promising cathode materials for potassium-ion batteries (KIBs) and sodium-ion batteries (SIBs) due to their multiple valence states and high theoretical specific capacity. bohrium.comwiley.com However, challenges such as structural instability and the large ionic radius of potassium and sodium ions are active areas of investigation. bohrium.comwiley.com Similarly, in the realm of zinc-ion batteries (ZIBs), manganese-based materials are highly promising due to their high operating voltages and reversible capacities, though they can suffer from poor cycling stability. researchgate.net Lithium-rich manganese-based materials are also being heavily researched for next-generation all-solid-state lithium batteries because of their high energy density. rsc.org

Another major research trajectory is in catalysis. Manganese-based materials, including oxides and sulfides, are being developed as efficient and low-cost electrocatalysts for water splitting to produce hydrogen, a clean energy source. mdpi.com Their adjustable electronic properties and chemical stability make them attractive alternatives to noble metal catalysts. mdpi.com Research focuses on enhancing their catalytic activity through strategies like doping and creating defect-rich structures. mdpi.com

Furthermore, manganese oxides are being investigated for their role in environmental applications. For example, birnessite, a layered manganese oxide, can intercalate water and plays a key role in catalysis and environmental geochemistry. nih.govacs.org Understanding the hydration behavior of these materials is crucial for applications such as water treatment. rsc.org

Structure

2D Structure

属性

IUPAC Name |

manganese(2+);sulfate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H2O4S.4H2O/c;1-5(2,3)4;;;;/h;(H2,1,2,3,4);4*1H2/q+2;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUFCUKTJFSWPL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[O-]S(=O)(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8MnO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7785-87-7 (Parent), 16397-91-4 (Parent) | |

| Record name | Manganese sulfate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

223.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10101-68-5 | |

| Record name | Manganese sulfate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, manganese(2+) salt, hydrate (1:1:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANOUS SULFATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F46LH60L4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Crystallization Methodologies of Manganese Sulfate Tetrahydrate

Controlled Crystallization from Aqueous Solutions

The crystallization of manganese sulfate (B86663) from water is a process governed by thermodynamic and kinetic factors, where temperature and solution acidity play pivotal roles in determining the resulting hydrate's structure and stability.

Manganese sulfate can form several hydrates, including the monohydrate, tetrahydrate, pentahydrate, and heptahydrate. wikipedia.orgatamanchemicals.com The specific hydrate (B1144303) that crystallizes from an aqueous solution is primarily a function of temperature. The tetrahydrate form is favored at temperatures above approximately 26°C. Below this temperature, the pentahydrate is the more stable crystalline form. The solubility of manganese sulfate in water exhibits an unusual behavior, reaching a maximum at an intermediate temperature of around 20-25°C. researchgate.net The transition temperature between manganese sulfate pentahydrate and manganese sulfate monohydrate is noted to be 23.9°C. researchgate.net Precise temperature control during crystallization is therefore essential for selectively producing the tetrahydrate. For instance, laboratory-scale preparation involves dissolving manganese sulfate monohydrate in deionized water at 60°C, followed by filtration and slow cooling to room temperature (20–25°C) to promote the nucleation of the tetrahydrate.

Table 1: Temperature-Dependent Formation of Manganese Sulfate Hydrates

| Temperature Range | Predominant Hydrate Form |

| Below ~26°C | Pentahydrate (MnSO₄·5H₂O) |

| Above ~26°C | Tetrahydrate (MnSO₄·4H₂O) |

| Elevated Temperatures (>30°C) | Risk of partial dehydration to lower hydrates |

This table summarizes the general relationship between temperature and the stable hydrate form of manganese sulfate in aqueous solutions.

The stability of the manganese(II) ion (Mn²⁺) in aqueous solution is significantly influenced by the pH. In solutions with high pH (alkaline conditions), Mn²⁺ can be oxidized, leading to the precipitation of manganese oxides or hydroxides, such as manganese hydroxide (B78521), when mixed with a strong base. sciencemadness.orgd-nb.infonih.gov Maintaining an acidic environment is crucial to prevent the oxidation of Mn²⁺ and ensure that it remains in solution for crystallization as manganese sulfate. The Pourbaix diagram for manganese indicates that at a given redox potential, a higher pH provides a thermodynamic driving force for the oxidation of Mn²⁺. d-nb.infonih.gov Therefore, during the crystallization of manganese sulfate, the solution is typically kept acidic to ensure the stability of the divalent manganese ion. For example, in processes involving the leaching of manganese ores with sulfuric acid, the acidity must be controlled to dissolve the manganese compounds effectively while preventing the precipitation of unwanted oxides. ustb.edu.cn In some synthesis procedures, the final pH is adjusted to specific values to precipitate impurities like iron and aluminum hydroxides while keeping manganese sulfate in the solution. google.com

Chemical Synthesis Pathways

Several chemical reactions can be employed to synthesize manganese sulfate, often starting from manganese compounds in different oxidation states.

A common laboratory and industrial method for producing manganese sulfate involves the reaction of manganese dioxide (MnO₂) with sulfur dioxide (SO₂). wikipedia.orgvinipulchemicals.com In this reaction, manganese dioxide is treated with sulfur dioxide, often in an aqueous slurry. The sulfur dioxide acts as a reducing agent, converting the manganese from the +4 oxidation state in MnO₂ to the +2 state in manganese sulfate (MnSO₄). sciencemadness.org

In practice, the process may involve bubbling sulfur dioxide gas through a suspension of manganese dioxide in water. youtube.comwonderhowto.cominstructables.com Another variation involves mixing MnO₂ ore powder with water to form a slurry, which is then fed into an absorption column counter-current to sulfur-containing fumes at approximately 60°C. The sulfurous acid (H₂SO₃) formed in situ reacts with the MnO₂. engineeringresearch.orgengineeringresearch.org

Manganese sulfate can also be synthesized from potassium permanganate (B83412) (KMnO₄), where manganese is in the +7 oxidation state. This method involves reacting potassium permanganate with sodium hydrogen sulfate (also known as sodium bisulfate) and hydrogen peroxide. wikipedia.orgvinipulchemicals.comatamanchemicals.com In this redox reaction, the permanganate is reduced. Hydrogen peroxide typically serves as the reducing agent in this context.

An interesting synthesis route leading to manganese sulfate tetrahydrate involves the use of sulfuric acid and ethylenediamine (B42938). In one reported experiment, the crystallization of MnSO₄·4H₂O was unexpectedly achieved from an aqueous solution containing sulfuric acid, manganese sulfate monohydrate, and ethylenediamine in a 1:1:1 molar ratio. iucr.org The neutralization reaction between sulfuric acid and ethylenediamine generated heat, raising the solution temperature to 340 K (67°C), which facilitated the formation of the tetrahydrate. The resulting crystal structure consists of dimers of [Mn(H₂O)₄(SO₄)] units. iucr.org Another approach involves reacting manganese dioxide with a mixture of sulfuric acid and oxalic acid, where oxalic acid reduces the MnO₂. youtube.comyoutube.com

Industrial Purification of Manganese Ores for Sulfate Production

The typical hydrometallurgical route includes:

Roasting and Leaching: Ores, such as pyrolusite, may first undergo a roasting-reduction process. scirp.org Subsequently, the ore is leached, most commonly with sulfuric acid, to dissolve the manganese and form a manganese sulfate solution. scirp.orgscientific.net Leaching conditions, such as temperature and acid concentration, are optimized to maximize manganese extraction, which can exceed 90%. scirp.org

Neutralization and Iron Removal: The acidic leach liquor is neutralized. This step often involves adding a neutralizing agent to raise the pH to between 6.0 and 6.5. mheavytechnology.com This change in pH causes the precipitation of iron and aluminum as hydroxides, which can then be filtered out. mheavytechnology.comcanadianmanganese.com

Sulfide (B99878) Precipitation: To remove heavy metal impurities like copper, cobalt, and nickel, a chemical precipitation method is employed. scientific.netcanadianmanganese.com Reagents such as barium sulfide or ammonium (B1175870) sulfide are added to the solution. canadianmanganese.com These reagents cause the heavy metals to precipitate as insoluble sulfides, which are subsequently removed through filtration. The choice of precipitant is crucial to avoid introducing new contaminants into the manganese sulfate solution. canadianmanganese.com

Removal of Alkali and Alkaline Earth Metals: Calcium and magnesium are significant impurities that are difficult to separate from manganese. scirp.org One effective method involves precipitating manganese in bulk as manganese carbonate using ammonium carbonate. This process leaves the majority of calcium and magnesium in the filtrate. The purified manganese carbonate is then re-dissolved in sulfuric acid to form a high-purity manganese sulfate solution. canadianmanganese.com

Advanced Purification: For producing high-purity grades required for applications like batteries, further purification steps are necessary. canadianmanganese.com An extraction-back-extraction technique using an organic phase (e.g., P204 in sulfonated kerosene) can achieve a manganese extraction rate of over 95%. scientific.netresearchgate.net Additionally, absorption purification using iron sulfate may be used to remove colloidal particles and other fine suspensions. mheavytechnology.com

Finally, the purified manganese sulfate solution is concentrated through evaporation and cooled to crystallize manganese sulfate. scirp.org The tetrahydrate form is preferentially crystallized by cooling the saturated solution to around 20–25°C.

| Purification Stage | Target Impurities | Method | Reagents/Conditions |

| Neutralization | Iron (Fe), Aluminum (Al) | Precipitation | pH adjustment to 6.0-6.5 |

| Sulfide Purification | Heavy Metals (Cu, Co, Ni) | Precipitation | Barium sulfide, Ammonium sulfide |

| Alkali Removal | Calcium (Ca), Magnesium (Mg) | Precipitation & Re-dissolution | Ammonium carbonate, Sulfuric acid |

| Advanced Extraction | Residual metallic ions | Solvent Extraction | P204 in sulfonated kerosene |

| Absorption | Colloidal particles, fine suspensions | Absorption | Iron (III) sulfate solution |

Advanced Crystallization Techniques for Single Crystals

The slow evaporation technique is a widely used and effective method for growing single crystals of this compound from an aqueous solution at ambient temperatures. ijsea.comijetcse.com This method relies on the gradual removal of the solvent (water), which slowly increases the solute concentration to the point of supersaturation, leading to nucleation and subsequent crystal growth. crystalverse.com

The process begins with the preparation of a saturated solution of manganese sulfate in deionized water. To ensure the purity of the final crystals, the starting material may be purified by repeated recrystallization. ijetcse.com The purified salt is dissolved in water, often with continuous stirring, to create a homogenous solution. ijetcse.com This solution is then filtered to remove any undissolved particles or impurities. ijetcse.com

The filtered solution is transferred to a beaker or crystallizing dish and left undisturbed in a controlled environment, typically at room temperature. ijsea.comijetcse.com The container is often covered with a perforated sheet to prevent contamination from dust while still allowing the solvent to evaporate slowly. ijetcse.com Over time, as the water evaporates, small, transparent, pale pink crystals of this compound begin to form. crystalverse.com These initial crystals can act as seeds for further growth, eventually developing into larger, well-defined single crystals. crystalverse.com The growth rate is dependent on factors such as the rate of evaporation, temperature stability, and the purity of the solution. crystalverse.comreddit.com

The incorporation of dopants into the crystal lattice of manganese sulfate can significantly alter its physical and chemical properties. Amino acids, in particular, are of interest as dopants for inorganic salt crystals to create novel semi-organic materials with enhanced characteristics. ijsea.com

A study on the doping of manganese sulfate with the amino acid L-Lysine demonstrated successful incorporation into the crystal structure. ijsea.com Single crystals of L-Lysine doped manganese sulfate (LMnSO4) were grown using the slow evaporation method from an aqueous solution containing both manganese sulfate and L-Lysine. ijsea.com

The effects of L-Lysine incorporation were confirmed through various characterization techniques:

Structural Analysis: Powder X-ray diffraction (PXRD) studies confirmed the successful synthesis of the LMnSO4 material, although slight variations in the unit cell volume were observed compared to the pure manganese sulfate crystal. ijsea.com

Functional Group Analysis: Fourier Transform Infrared Spectroscopy (FTIR) confirmed the presence of L-Lysine within the manganese sulfate crystal lattice. ijsea.com

Optical Properties: UV-visible spectral analysis revealed that the doped crystals were more transparent than the pure ones. The transmittance range of the crystals increased with a higher percentage of L-Lysine doping. ijsea.com

Mechanical Properties: Vicker's microhardness tests showed that the incorporation of L-Lysine increased the hardness of the material, with the hardness value also being dependent on the concentration of the dopant. ijsea.com

These findings indicate that doping with L-Lysine is an effective method to modify the properties of manganese sulfate crystals, making them optically superior and mechanically harder, which could be advantageous for specific applications. ijsea.com

| Property | Effect of L-Lysine Doping | Technique Used |

| Crystal Structure | Slight variation in cell volume | Powder X-ray Diffraction (PXRD) |

| Composition | Confirmed incorporation of L-Lysine | Fourier Transform Infrared (FTIR) |

| Optical Transparency | Increased transparency range | UV-Visible Spectroscopy |

| Mechanical Hardness | Increased hardness value | Vicker's Microhardness Test |

Precursor Synthesis for Advanced Materials

Manganese sulfate serves as a key cationic precursor for the synthesis of manganese oxide (MnO₂) and other oxide thin films using the Successive Ionic Layer Adsorption and Reaction (SILAR) method. researchgate.netresearchgate.net SILAR is a simple, cost-effective, and low-temperature wet chemical process suitable for depositing thin films on various substrates. researchgate.netmdpi.com

The SILAR process for creating manganese oxide films from a manganese sulfate precursor generally involves a four-step cycle:

Adsorption: The substrate (e.g., stainless steel or glass) is immersed in a dilute aqueous solution of manganese sulfate (the cationic precursor) for a specific duration, allowing Mn²⁺ ions to be adsorbed onto the substrate surface. researchgate.netmdpi.com

Rinsing: The substrate is rinsed with deionized water to remove excess, loosely adhering ions. researchgate.net

Reaction: The substrate is then immersed in a basic solution (the anionic precursor, e.g., NaOH) or an oxidizing agent, which reacts with the adsorbed Mn²⁺ ions to form a layer of manganese oxide on the surface. researchgate.net

Rinsing: A final rinsing with deionized water removes residual reactants and by-products, leaving a thin layer of the desired material. researchgate.net

This cycle is repeated a specific number of times to achieve the desired film thickness. researchgate.net Studies have shown that using manganese sulfate as the precursor in the SILAR method can produce amorphous or crystalline Mn₃O₄ thin films with distinct morphologies. researchgate.netresearchgate.net For instance, nanoparticle morphologies have been observed when using manganese sulfate, in contrast to flower-like structures obtained with manganese acetate (B1210297) under similar conditions. mdpi.com The electrochemical properties of these films, such as specific capacitance, make them promising for applications like supercapacitors. researchgate.netresearchgate.net

| Precursor | Deposition Method | Resulting Morphology | Reference |

| Manganese Sulfate | SILAR | Nanoparticle | mdpi.com |

| Manganese Acetate | SILAR | Flower-like | mdpi.com |

| Manganese Chloride | SILAR | Granular | researchgate.net |

Manganese sulfate is a common precursor for the fabrication of manganese sulfide (MnS) thin films, which are semiconductor materials with technological importance. icm.edu.plaaru.edu.jo These films can be synthesized using various deposition techniques, including chemical bath deposition (CBD) and electrodeposition. icm.edu.plsemanticscholar.org

In the Chemical Bath Deposition (CBD) method, substrates are immersed in a dilute aqueous solution containing the constituent ions. For MnS films, the bath would contain manganese sulfate as the source of Mn²⁺ ions and a sulfur source like sodium thiosulfate (B1220275) or thiourea (B124793). aaru.edu.jorsc.org A complexing agent is often used to control the release of the metal ions, allowing for the controlled, homogeneous precipitation of the MnS film onto the substrate. researchgate.net This technique is inexpensive and suitable for producing large-area thin films. researchgate.net

In the Electrodeposition method, manganese sulfate is used in an electrolytic bath. For the deposition of ternary films like lead manganese sulfide (PbMnS), the bath contains manganese sulfate along with lead acetate (as the Pb²⁺ source) and thiourea (as the S²⁻ source). semanticscholar.orgwiserpub.com A voltage is applied between a cathode (the substrate, e.g., FTO glass) and an anode, causing the ions to deposit on the substrate and form the thin film. semanticscholar.orgwiserpub.com The properties of the resulting film, such as thickness and crystallinity, can be controlled by varying deposition parameters like voltage and time. wiserpub.com

The fabricated MnS films are characterized for their structural, morphological, and optical properties using techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM). icm.edu.pl

Synthesis of Cathode Precursors for Lithium-Ion Batteries

This compound serves as a critical raw material in the manufacturing of cathode precursors for lithium-ion batteries (LIBs), particularly for nickel-manganese-cobalt (NMC) and other manganese-containing oxide cathodes. diva-portal.orgsemanticscholar.org The quality of the final cathode material, which dictates the battery's performance, is highly dependent on the characteristics of its precursor. n-bri.orgresearchgate.net The most prevalent industrial method for synthesizing these precursors is co-precipitation. whiterose.ac.ukecoinvent.orgcetjournal.it

The co-precipitation process involves dissolving stoichiometric amounts of transition metal salts, including manganese sulfate (often as MnSO₄·4H₂O), nickel sulfate, and cobalt sulfate, into an aqueous solution. cetjournal.itrsc.org This solution is then pumped into a reactor along with a precipitating agent, typically a base like sodium hydroxide (NaOH), and a complexing agent, such as ammonium hydroxide (NH₄OH). ecoinvent.orgrsc.orgaidic.it The complexing agent helps to control the precipitation rate and ensure a homogeneous distribution of the metal ions, which is crucial for the electrochemical properties of the final cathode. whiterose.ac.uk The resulting product is a mixed transition metal hydroxide or carbonate precursor, which is then filtered, washed, and dried. ecoinvent.orgrsc.org

This precursor powder is subsequently mixed with a lithium source, such as lithium carbonate (Li₂CO₃) or lithium hydroxide (LiOH), and undergoes a high-temperature calcination process to form the final active cathode material (e.g., LiNiₓMnᵧCo₂O₂). n-bri.orgrsc.org

The physical and chemical properties of the precursor, such as particle size, morphology, and tap density, are meticulously controlled by adjusting key reaction parameters during the co-precipitation stage. These parameters significantly influence the performance of the resulting lithium-ion battery. whiterose.ac.ukcetjournal.it

Table 1: Typical Reactants in Co-precipitation Synthesis of NMC Precursors This table is interactive. You can sort and filter the data.

| Role | Compound Name | Chemical Formula | Reference(s) |

|---|---|---|---|

| Manganese Source | This compound | MnSO₄·4H₂O | rsc.org |

| Manganese Source | Manganese sulfate monohydrate | MnSO₄·H₂O | n-bri.org, whiterose.ac.uk, aidic.it, cetjournal.it |

| Nickel Source | Nickel sulfate hexahydrate | NiSO₄·6H₂O | rsc.org, whiterose.ac.uk, cetjournal.it |

| Cobalt Source | Cobalt sulfate heptahydrate | CoSO₄·7H₂O | n-bri.org, whiterose.ac.uk, cetjournal.it |

| Precipitating Agent | Sodium hydroxide | NaOH | easychair.org, ecoinvent.org |

| Precipitating Agent | Sodium carbonate | Na₂CO₃ | rsc.org |

| Complexing Agent | Ammonium hydroxide | NH₄OH | rsc.org, aidic.it, ecoinvent.org |

| Lithium Source | Lithium carbonate | Li₂CO₃ | n-bri.org, rsc.org |

| Lithium Source | Lithium hydroxide | LiOH | whiterose.ac.uk |

Detailed Research Findings

Research extensively details how the precise control of synthesis conditions determines the final quality of the cathode precursor.

A study on the fabrication of a modified NCM504 cathode (denoting Ni:Mn ratio of 5:4) utilized this compound (MnSO₄·4H₂O) as the manganese source. rsc.org The transition metal salts were dissolved in water to create a 1M solution. This solution and a base solution containing sodium carbonate (Na₂CO₃) and ammonium hydroxide (NH₄OH) were simultaneously injected into a reactor. rsc.org The reaction was maintained under specific conditions to yield a carbonate precursor, which was then calcined at 850°C to produce the final cathode material. rsc.org

The importance of reaction parameters is highlighted in multiple studies. The pH, for instance, is adjusted based on the desired NMC composition; higher manganese and cobalt content precursors are optimally produced at a lower pH (around 9.8-10.0), while nickel-rich precursors require a higher pH (10.8-11.4). whiterose.ac.uk Stirring rate is another key variable, with rates around 1000 rpm commonly used to achieve precursor particles of 8–12 μm with high tap densities. whiterose.ac.uk

Table 2: Example of Co-precipitation Reaction Parameters for Cathode Precursors This table is interactive. You can sort and filter the data.

| Precursor Target | pH | Temperature (°C) | Stirring Speed (rpm) | Atmosphere | Resulting Precursor | Reference(s) |

|---|---|---|---|---|---|---|

| NCM504 | 8.0 ± 0.2 | 60 | Not specified | Argon | Mixed Metal Carbonate | rsc.org |

| NMC111(OH)₂ | 9.8–10.0 | Not specified | Not specified | Not specified | Mixed Metal Hydroxide | whiterose.ac.uk |

| Ni(OH)₂ | 10.8–11.4 | Not specified | Not specified | Not specified | Nickel Hydroxide | whiterose.ac.uk |

| NMC Precursor | ~11 | 60 | Not specified | Inert or Air | Mixed Metal Hydroxide | aidic.it |

The synthesis route demonstrates that this compound is a foundational component, with its purity and reactivity directly impacting the formation of a homogeneous, high-performance cathode precursor essential for modern lithium-ion batteries.

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | MnSO₄·4H₂O |

| Manganese sulfate monohydrate | MnSO₄·H₂O |

| Nickel sulfate hexahydrate | NiSO₄·6H₂O |

| Cobalt sulfate heptahydrate | CoSO₄·7H₂O |

| Sodium hydroxide | NaOH |

| Ammonium hydroxide | NH₄OH |

| Nickel-Manganese-Cobalt Oxide | LiNiₓMnᵧCo₂O₂ |

| Lithium carbonate | Li₂CO₃ |

| Lithium hydroxide | LiOH |

| Sodium carbonate | Na₂CO₃ |

| Nickel Hydroxide | Ni(OH)₂ |

Structural Characterization and Spectroscopic Analysis of Manganese Sulfate Tetrahydrate

X-ray Crystallography Studies

Single-crystal X-ray diffraction has been instrumental in defining the precise atomic arrangement within manganese sulfate (B86663) tetrahydrate.

In the crystal structure of manganese sulfate tetrahydrate, the manganese(II) ion is octahedrally coordinated. researchgate.net This coordination sphere is composed of six oxygen atoms. researchgate.netatamanchemicals.comwikipedia.orgatamanchemicals.comindiamart.com Four of these oxygen atoms are from water molecules (aquo ligands), and the remaining two are from two distinct sulfate anions. researchgate.net This arrangement results in a slightly distorted octahedral geometry around the central Mn(II) cation. researchgate.net The Mn-O bond lengths within this coordination sphere have been measured, with specific distances detailed in crystallographic studies. researchgate.net

Table 1: Selected Mn-O Bond Distances in this compound

| Bond | Distance (Å) | Symmetry Code |

|---|---|---|

| Mn–O5 | 2.1585 (18) | |

| Mn–O2 | 2.1713 (16) | x, y, z-1 |

| Mn–O1 | 2.1721 (16) | -x, -y, 1-z |

| Mn–O8 | 2.1721 (17) | |

| Mn–O7 | 2.1799 (19) | x-1, y, z |

| Mn–O6 | 2.1949 (19) | x-1, y, z |

Data sourced from Held and Bohatý (2002). researchgate.net

A prominent feature of the this compound structure is the formation of centrosymmetric dimers. researchgate.net These dimers are formulated as [Mn(H₂O)₄(SO₄)]₂. researchgate.net The bridging of two Mn(II) centers by two sulfate anions creates distinct eight-membered rings. researchgate.net These rings are composed of two manganese atoms, two sulfur atoms, and four oxygen atoms. This dimeric unit is a fundamental building block of the crystal structure.

An extensive network of hydrogen bonds provides further stability to the crystal lattice. researchgate.net These interactions occur between the coordinated water molecules and the oxygen atoms of the sulfate anions of adjacent dimeric units. researchgate.net The hydrogen bonds are characterized as being of weak to medium strength. researchgate.net This three-dimensional network of hydrogen bonds links the [Mn(H₂O)₄(SO₄)]₂ dimers, creating a cohesive and stable crystalline solid. researchgate.net

Table 2: Hydrogen-Bonding Geometry in this compound

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| O5–H51···O3 | 0.74 (4) | 2.16 (4) | 2.891 (2) | 172 (4) |

Data sourced from Held and Bohatý (2002). researchgate.net

Comparative Crystallography with Isostructural Metal Sulfates

This compound is part of the rozenite group of minerals and is isostructural with several other transition metal sulfate tetrahydrates. rruff.infoiucr.org These include the tetrahydrates of iron(II), cobalt(II), and zinc(II). iucr.org The magnesium sulfate tetrahydrate is also strictly isostructural. iucr.org This structural similarity implies that these compounds share the same fundamental crystal structure, characterized by dimeric units and eight-membered rings. rruff.infoiucr.org Studies on deuterated ilesite (MnSO₄·4D₂O) have confirmed the atomic structure and provided precise cell dimensions. rruff.info Comparative analysis with hexahydrate sulfates reveals differences in hydrogen bonding, with bifurcated hydrogen bonds being common in the tetrahydrate structures due to packing constraints. rruff.info

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Lattice Parameter Determination

Powder X-ray diffraction (PXRD) is a standard technique used to confirm the crystalline phase and determine the lattice parameters of this compound. ijsea.comresearchgate.net The diffraction pattern obtained from a powdered sample provides a unique fingerprint for the crystalline solid, allowing for its identification by comparison with standard data from databases like the JCPDS (Joint Committee on Powder Diffraction Standards). rsc.org PXRD studies have confirmed that this compound crystallizes in the monoclinic system, while some reports also mention an orthorhombic form. ijsea.comfuncmater.com The technique is crucial for verifying the synthesis of the correct hydrate (B1144303) and for assessing its purity. researchgate.net

Table 3: Lattice Parameters of this compound from Diffraction Studies

| Source | Crystal System | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|

| Held and Bohatý (2002) (Single Crystal) | Monoclinic | 5.9693 (7) | 13.807 (1) | 8.0374 (9) | 90.75 (1) |

| Anderson et al. (2012) (Neutron Powder) | Monoclinic | 5.9753 (1) | 13.8186 (3) | 8.0461 (1) | 90.826 (2) |

| IJSEA (2015) (Powder XRD) | Orthorhombic | 6.95 | 7.78 | 10.03 | 90 |

Note: Variations in lattice parameters can arise from different experimental conditions and techniques. The orthorhombic data from IJSEA represents a different crystalline form. ijsea.com

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides insights into the chemical bonds and functional groups present within a compound.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups and vibrational modes within a molecule. In the case of this compound, FTIR spectra reveal characteristic absorption bands that correspond to the sulfate (SO₄²⁻) and water (H₂O) components.

Key vibrational modes for manganese sulfate include the S=O stretching of the sulfate group, which typically appears around 1401.97 cm⁻¹ and 1126.71 cm⁻¹. esdm.go.id Another notable absorption at 981.23 cm⁻¹ is also related to the sulfate group. esdm.go.id A broad absorption band observed around 3200 cm⁻¹ is indicative of the O-H stretching of the water molecules present in the hydrated crystal structure. esdm.go.id The presence of unaltered Mn-O peaks, such as the doublet at 529/509 cm⁻¹, can confirm the incorporation of MnSO₄ into a composite material. mdpi.com

FTIR is also instrumental in confirming the integration of dopants into the manganese sulfate crystal lattice. For instance, when manganese sulfate is doped with an amino acid like L-Lysine, the FTIR spectrum of the resulting crystal will show characteristic peaks of both the manganese sulfate and the L-Lysine, confirming the successful incorporation of the dopant. ijsea.com

Interactive Table: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| O-H Stretching (Water) | ~3200 (broadband) | esdm.go.id |

| S=O Stretching (Sulfate) | 1401.97 | esdm.go.id |

| S=O Stretching (Sulfate) | 1126.71 | esdm.go.id |

| Sulfate Group Vibration | 981.23 | esdm.go.id |

| Mn-O Vibration | 529/509 (doublet) | mdpi.com |

Surface and Elemental Composition Analysis

Understanding the surface morphology, elemental distribution, and chemical states of this compound is essential for various applications.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS analysis of manganese compounds can be challenging due to the multiple stable oxidation states of manganese (Mn). xpsfitting.com

For manganese sulfate, XPS spectra would confirm the presence of manganese (Mn), sulfur (S), and oxygen (O) on the surface of the material. mdpi.comnih.gov The binding energies of the core level electrons are characteristic of the elements and their oxidation states. For instance, in a study of manganese sulfate nanoparticles, shifts in the O 1s and S 2p peaks from 531.68 eV and 168.29/169.33 eV for pure MnSO₄ to 531.57 eV and 164.65/168.75 eV in the nanoparticles indicated interactions with other components. mdpi.com The Mn 2p spectrum for manganese oxides typically shows two peaks, Mn 2p₃/₂ and Mn 2p₁/₂, which can be deconvoluted to identify the different oxidation states of manganese (Mn²⁺, Mn³⁺, Mn⁴⁺). acs.org For example, the Mn 2p₃/₂ peak can be resolved into components at approximately 640.9 eV (Mn²⁺), 642.3 eV (Mn³⁺), and 643.4 eV (Mn⁴⁺). acs.org

Interactive Table: Representative XPS Binding Energies for Elements in Manganese Compounds

| Element & Orbital | Binding Energy (eV) | Corresponding Oxidation State/Compound | Reference |

| O 1s | 531.68 | MnSO₄ | mdpi.com |

| S 2p | 168.29 / 169.33 | MnSO₄ | mdpi.com |

| Mn 2p₃/₂ | 640.9 | Mn²⁺ | acs.org |

| Mn 2p₃/₂ | 642.3 | Mn³⁺ | acs.org |

| Mn 2p₃/₂ | 643.4 | Mn⁴⁺ | acs.org |

| Fe 2p₃/₂ | 712.4 | Fe(III) in Ferrihydrite | nih.gov |

| Fe 2p₁/₂ | 725.9 | Fe(III) in Ferrihydrite | nih.gov |

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It provides detailed information about the surface topography and morphology of the material.

SEM analysis of manganese sulfate can reveal its crystal shape and grain structure. For instance, crystals of this compound have been observed to grow as large, thick rhombic tablets. ias.ac.in In other preparations, the morphology of synthesized manganese dioxide from a manganese sulfate precursor was shown to be nearly spherical with particle sizes ranging from 136.01 to 352 nm, depending on the synthesis conditions. scispace.com When used in the synthesis of other nanoparticles, the morphology can be influenced by various parameters. For example, in the synthesis of aluminum-doped manganese oxide nanoparticles using a manganese chloride tetrahydrate precursor, SEM images showed a uniform morphology with some agglomeration. aristonpubs.com

The combination of SEM with Energy Dispersive X-ray Spectroscopy (SEM-EDS) allows for elemental mapping of the sample's surface, confirming the distribution of elements like manganese and sulfur. mdpi.com This is particularly useful in analyzing composites or doped materials to ensure a homogeneous distribution of the constituent elements. mdpi.comaristonpubs.com

Advanced Applications and Material Science Research

Electrochemical Energy Storage Systems

The demand for efficient and sustainable energy storage has driven extensive research into new battery and supercapacitor technologies. Manganese sulfate (B86663) tetrahydrate is a key material in this domain, contributing to the development of high-performance aqueous batteries and advanced electrode materials.

Electrolyte Additive Role in Rechargeable Aqueous Batteries (Zinc/Sodium Manganese Oxides)

In the field of aqueous rechargeable batteries, particularly zinc-ion batteries (ZIBs), manganese-based materials are favored for cathodes due to their high theoretical capacity, low cost, and environmental friendliness. frontiersin.org However, a significant challenge with manganese oxide cathodes is the dissolution of manganese into the electrolyte during cycling, which leads to capacity degradation. researchgate.net

Research has demonstrated that the introduction of manganese sulfate directly into the aqueous electrolyte, typically a zinc sulfate (ZnSO₄) solution, can effectively mitigate this issue. frontiersin.orgmdpi.com By increasing the concentration of Mn²⁺ ions in the electrolyte, the dissolution of the manganese oxide cathode is suppressed according to Le Chatelier's principle. This stabilization of the electrode-electrolyte interface leads to enhanced electrochemical performance.

A study on α-MnO₂ cathodes in ZIBs showed a significant improvement in performance with the addition of MnSO₄ to the ZnSO₄ electrolyte. The discharge-specific capacity at a current density of 0.1 A g⁻¹ increased from 172.9 mAh g⁻¹ to 263.2 mAh g⁻¹. mdpi.com Furthermore, the cycling stability was notably enhanced, with capacity retention improving significantly over 1000 cycles. mdpi.com This approach not only boosts performance but also reduces self-discharge, making the battery more reliable. mdpi.com

Table 1: Effect of MnSO₄ Additive on α-MnO₂ Cathode Performance in Aqueous ZIBs

| Electrolyte Composition | Discharge Specific Capacity (at 0.1 A g⁻¹) | Capacity Retention (after 1000 cycles) |

|---|---|---|

| Pure ZnSO₄ | 172.9 mAh g⁻¹ | 36.2% |

Data sourced from a study on α-MnO₂ cathodes, highlighting the improvements gained by modifying the electrolyte. mdpi.com

Precursor for Supercapacitor Electrode Materials

Manganese sulfate is a widely used precursor for the synthesis of manganese oxides, which are promising electrode materials for supercapacitors due to their high theoretical specific capacitance and cost-effectiveness. rsc.orgircset.org Supercapacitors store energy via fast surface redox reactions (pseudocapacitance), and manganese oxides, with manganese's multiple oxidation states (Mn²⁺, Mn³⁺, Mn⁴⁺), are well-suited for this mechanism. rsc.org

Various synthesis methods, such as hydrothermal processes and chemical precipitation, utilize manganese sulfate to produce different polymorphs of manganese dioxide (MnO₂) and other oxides like Mn₃O₄. rsc.orgresearchgate.netchalcogen.ro The morphology, crystal structure, and specific surface area of the resulting manganese oxide material, which are critical for its electrochemical performance, can be controlled by adjusting the synthesis conditions. rsc.org For instance, δ-MnO₂ with a layered crystal structure, synthesized from a manganese sulfate source, has been shown to exhibit a large specific capacitance due to its high surface area and abundant structural oxygen vacancies. rsc.org

Researchers have developed binder-free electrodes by directly growing manganese oxide heterostructures (e.g., Mn₃O₄ particles/γ-MnOOH nanowires) on conductive substrates like carbon cloth using manganese sulfate in a hydrothermal method. researchgate.net Such electrodes exhibit outstanding electrochemical performance, demonstrating the versatility of manganese sulfate as a starting material for high-performance supercapacitor applications. researchgate.net

Cathode Material Development for Lithium-Ion Batteries (NMC Precursors)

The synthesis of NMC cathode materials typically involves a co-precipitation process where aqueous solutions of manganese sulfate, nickel sulfate, and cobalt sulfate are mixed. n-bri.org A precipitating agent is then added to form a precursor, often a mixed hydroxide (B78521) or carbonate of the metals. made-in-china.com This precursor is subsequently washed, dried, and calcined at high temperatures with a lithium source (e.g., lithium carbonate) to yield the final NMC active material. researchgate.netn-bri.org

The quality and purity of the manganese sulfate are critical, as impurities can negatively affect the electrochemical performance and safety of the final battery. researchgate.netmanganesesupply.com Battery-grade manganese sulfate has very low levels of contaminants to ensure the formation of a high-quality NMC precursor and, consequently, a high-performance cathode. targray.com

Table 2: Typical Metal Sulfates Used in NMC Precursor Synthesis

| Metal Sulfate | Chemical Formula | Role in NMC Cathode |

|---|---|---|

| Manganese Sulfate | MnSO₄ | Provides structural stability, reduces cost |

| Nickel Sulfate | NiSO₄ | Contributes to high specific capacity |

Properties of Two-Dimensional (2D) Manganese-Based Materials in Electrochemistry

Two-dimensional (2D) nanostructured materials, with their high surface-area-to-volume ratios and unique electronic properties, are at the forefront of materials science research for electrochemical applications. rsc.org Manganese-based 2D materials, which can be synthesized using manganese sulfate as a precursor, have attracted significant interest for use in batteries and supercapacitors. researchgate.net

These materials, including manganese oxides, hydroxides, and sulfides, offer a large number of exposed active sites for electrochemical reactions, which enhances interaction with the electrolyte. rsc.orgresearchgate.net The 2D morphology can facilitate rapid ion diffusion and accommodate volume changes during charge-discharge cycles, leading to improved rate capability and cycling stability. researchgate.net For instance, manganese sulfide (B99878) (MnS) nanosheets, which can be prepared from manganese-containing precursors, have been investigated as high-capacity anode materials for lithium-ion and sodium-ion batteries. researchgate.net Similarly, 2D manganese oxides are explored for their high pseudocapacitive performance in supercapacitors. researchgate.net

The unique van der Waals structure of some 2D manganese compounds, like manganese thiophosphate (MnPS₃), is beneficial for fast ionic insertion and extraction, making them suitable for fast-charging battery applications. researchgate.net Research continues to focus on optimizing the synthesis of these 2D materials from precursors like manganese sulfate to unlock their full potential in next-generation energy storage devices. rsc.org

Catalysis and Reaction Chemistry

Beyond energy storage, manganese compounds derived from manganese sulfate are effective catalysts in organic synthesis, leveraging the ability of manganese to exist in various oxidation states and participate in electron transfer processes.

Role in Organic Synthesis Reactions (e.g., Cycloaddition, Pyrimidine Synthesis)

Manganese-based catalysts have gained attention as sustainable, low-cost, and low-toxicity alternatives to precious metal catalysts in organic chemistry. Manganese catalysts are effective in a range of transformations, including C-H functionalization and the synthesis of heterocyclic compounds. nih.gov

In the realm of cycloaddition reactions, manganese(I) complexes have been developed to catalyze the [2+2+2] cyclotrimerization of alkynes to form substituted aromatic compounds. chemrxiv.org These reactions can be initiated from manganese carbonyl complexes, which can be synthesized from manganese salts. The process is valued for its ability to construct complex aromatic cores in a single step from simpler building blocks. chemrxiv.org

Furthermore, manganese oxides, which can be prepared from manganese sulfate, have been shown to catalyze the synthesis of biologically important nitrogen-containing heterocycles. For example, δ-MnO₂ has been employed as a catalyst in the multicomponent synthesis of pyrimidines. researchgate.net This application highlights the utility of manganese compounds in facilitating the formation of complex molecular architectures that are relevant to medicinal chemistry and materials science. researchgate.net

Fenton-like Catalysis for Hydroxyl Radical Generation

Manganese sulfate is a recognized catalyst in Fenton-like reactions, a class of advanced oxidation processes used for the degradation of persistent organic pollutants. In this role, soluble manganese(II) ions from manganese sulfate participate in the catalytic decomposition of hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH). fm-metal.comgoogle.comsaimm.co.za These radicals are powerful, non-selective oxidizing agents capable of breaking down a wide range of organic contaminants. ferrosiliconsupplier.com

The efficacy of the Mn(II)-catalyzed Fenton-like process is notably dependent on the pH of the reaction medium. Research has demonstrated that under acidic conditions, soluble manganese(II) sulfate effectively promotes the generation of hydroxyl radicals. google.comsaimm.co.za This has been shown through the successful degradation of probe compounds like 1-hexanol. google.com However, as the pH approaches neutral, the reaction mechanism shifts. An amorphous manganese oxide precipitate tends to form, leading to a pathway that favors the generation of reductants rather than hydroxyl radicals. google.comsaimm.co.za This pH-dependent behavior is a critical consideration in the application of manganese sulfate for environmental remediation. While manganese complexes can initiate these powerful oxidative reactions, their catalytic behavior is distinct from that of iron and copper in traditional Fenton systems, sometimes even exhibiting an inhibitory effect on oxy-radical damage under certain conditions. walsun-nm.com

| pH Condition | Primary Manganese Species | Dominant Reactive Species Generated | Observed Effect | Reference |

|---|---|---|---|---|

| Acidic | Soluble Mn(II) ions | Hydroxyl Radicals (•OH) | Degradation of organic pollutants (e.g., >99% degradation of 1-hexanol) | google.comsaimm.co.za |

| Near-Neutral | Amorphous Manganese Oxide Precipitate | Reductants | Negligible degradation of hydroxyl radical probes (e.g., 1-hexanol) | google.comsaimm.co.za |

Manganese Oxide Nanoparticle Synthesis for Oxidation Reactions

Manganese sulfate is a widely used precursor in the synthesis of manganese oxide (MnOₓ) nanoparticles, which are esteemed for their catalytic prowess in a variety of oxidation reactions. fm-metal.comyoutube.com The versatility of manganese sulfate allows for the production of different crystalline phases of manganese dioxide (MnO₂), such as α, β, γ, and δ forms, each possessing distinct morphological and catalytic properties. ferrosiliconsupplier.comyoutube.com

Several synthesis methodologies employ manganese sulfate to achieve controlled nanoparticle formation. These include:

Hydrothermal Synthesis: This method involves reacting manganese sulfate with a potent oxidizing agent, such as potassium persulfate or potassium chlorate (B79027), in an aqueous solution under controlled temperature and pressure. youtube.com The reaction temperature is a critical parameter that dictates the resulting crystalline phase. For example, the reaction of MnSO₄ with KClO₃ can yield α-MnO₂ nanorods at 160°C and β-MnO₂ nanorods at 200°C. youtube.com

Co-precipitation: In this room-temperature method, an aqueous solution of manganese sulfate is reacted with a solution of potassium permanganate (B83412) (KMnO₄). This process yields nano-sized MnO₂ particles that have demonstrated excellent catalytic activity, for instance, in the ozonation of organic compounds in wastewater. fm-metal.com

Reflux Method: Single-crystal β-MnO₂ nanorods can be synthesized by refluxing a solution containing manganese(II) sulfate and potassium permanganate in a nitric acid medium. ferrosiliconsupplier.com

The catalytic performance of the synthesized manganese oxide nanoparticles is intrinsically linked to their physical and chemical properties, which are tunable through the synthesis conditions. These nanomaterials have shown significant efficacy in applications such as the degradation of organic pollutants and as electrocatalysts for the oxygen reduction reaction, a key process in fuel cells. fm-metal.comyoutube.com

Catalytic Activity in Environmental Remediation (e.g., Formaldehyde (B43269) Oxidation)

Catalysts derived from manganese sulfate are highly effective in the environmental remediation of volatile organic compounds (VOCs), with a particular focus on the oxidation of formaldehyde (HCHO), a prevalent and hazardous indoor air pollutant. youtube.comwikipedia.org The catalytic conversion of formaldehyde into less harmful substances like carbon dioxide and water is a key strategy for air purification. Manganese oxides (MnOₓ), frequently synthesized from manganese sulfate precursors, are among the most promising catalysts for this application due to their flexible structural properties and potent oxidative capabilities. youtube.comresearchgate.netresearchgate.net

The catalytic activity of these manganese-based materials is influenced by several factors, including their crystalline structure. Different polymorphs of manganese dioxide (α, β, γ, and δ-MnO₂) exhibit varying efficiencies in formaldehyde oxidation, with the δ-MnO₂ phase often demonstrating superior performance at lower temperatures. fm-metal.comwalsun-nm.com The synthesis process, which can involve the liquid precipitation of manganese sulfate with potassium permanganate, allows for the creation of specific nanocrystalline structures like γ-MnO₂ and δ-MnO₂ tailored for catalytic applications. researchgate.net

The mechanism underlying formaldehyde oxidation on manganese oxide catalysts is commonly explained by the Mars-van Krevelen model. youtube.comwikipedia.org This mechanism posits that the formaldehyde molecule reacts with lattice oxygen from the catalyst's surface, leading to its oxidation. The resulting oxygen vacancy on the catalyst is then replenished by gas-phase oxygen. The entire process involves the adsorption of formaldehyde, its conversion to intermediate species such as formates, and their subsequent decomposition into CO₂ and H₂O. ferrosiliconsupplier.comyoutube.com The efficiency of this process is closely tied to the catalyst's specific surface area, the ratio of Mn⁴⁺ to Mn³⁺ ions, and the abundance of surface-adsorbed oxygen. fm-metal.comferrosiliconsupplier.commanganese.org

| MnO₂ Crystal Structure | Temperature for 100% HCHO Conversion | Reference |

|---|---|---|

| δ-MnO₂ | 80 °C | walsun-nm.com |

| α-MnO₂ | 125 °C | walsun-nm.com |

| γ-MnO₂ | 150 °C | walsun-nm.com |

| β-MnO₂ | 200 °C | walsun-nm.com |

Precursor Chemistry for Diverse Manganese Compounds

Electrolytic Production of Manganese Dioxide (EMD)

Manganese sulfate is the cornerstone electrolyte for the industrial production of electrolytic manganese dioxide (EMD), a high-purity form of MnO₂ essential for the battery industry. youtube.comcanadianmanganese.com The manufacturing process begins with the creation of a purified manganese sulfate solution, typically by leaching manganese ores with sulfuric acid. google.commanganese.org This solution is then subjected to electrolysis in a specialized cell.

During the electrowinning process, a direct current is passed through the electrolyte, which also contains sulfuric acid to enhance conductivity. youtube.comcanadianmanganese.com At the anode, divalent manganese ions (Mn²⁺) from the manganese sulfate are oxidized to form tetravalent manganese, which deposits on the anode surface as a solid layer of manganese dioxide. canadianmanganese.com Simultaneously, at the cathode, hydrogen ions are reduced, producing hydrogen gas and regenerating sulfuric acid. ferrosiliconsupplier.comcanadianmanganese.com

The key electrochemical reactions are:

Anode Reaction: Mn²⁺ + 2H₂O → MnO₂ + 4H⁺ + 2e⁻ canadianmanganese.com

Cathode Reaction: 2H⁺ + 2e⁻ → H₂

Chemical Oxidation to Chemical Manganese Dioxide (CMD)

Beyond electrolytic methods, manganese sulfate serves as a primary reactant for the synthesis of chemical manganese dioxide (CMD). This process relies on the chemical oxidation of an aqueous manganese sulfate solution using strong oxidizing agents. google.comyoutube.com CMD is another high-purity form of manganese dioxide utilized in various applications, including batteries and as an oxidant in organic chemistry. google.comwikipedia.org

Several chemical pathways exist for the production of CMD from manganese sulfate:

Permanganate Oxidation: A prevalent method involves the reaction between manganese sulfate and potassium permanganate. In this comproportionation reaction, Mn(II) from the sulfate and Mn(VII) from the permanganate react to form Mn(IV) in the form of MnO₂ precipitate. ferrosiliconsupplier.comyoutube.comresearchgate.net The balanced chemical equation for this reaction is: 3MnSO₄ + 2KMnO₄ + 2H₂O → 5MnO₂ + K₂SO₄ + 2H₂SO₄ researchgate.net

Chlorate Oxidation: Another industrial route uses sodium chlorate to oxidize manganese sulfate in an acidic solution, typically sulfuric acid. saimm.co.zaferrosiliconsupplier.com

Alkali-Oxidation: This method involves first reacting manganese sulfate with an alkali like sodium hydroxide (NaOH) to precipitate manganese hydroxide, which is then oxidized to form a mixture of α- and γ-MnO₂. walsun-nm.com

The synthesis of CMD often starts with a purified manganese sulfate solution derived from the leaching of manganese ores, ensuring a high-quality final product. fm-metal.comresearchgate.net

Manganese Metal Production

High-purity manganese metal is produced commercially via the electrowinning of a purified manganese sulfate solution. fm-metal.comyoutube.comcanadianmanganese.com This electrochemical process is the primary method for obtaining electrolytic manganese metal (EMM), which is a critical alloying component for stainless steel, aluminum alloys, and other specialty metals. fm-metal.commanganese.org

The production process starts with the leaching of manganese ores using sulfuric acid to generate a manganese sulfate solution. This solution undergoes extensive purification to remove metallic impurities that could negatively impact the quality of the final product and the efficiency of the electrolysis. fm-metal.comsaimm.co.za The purified manganese sulfate solution, often supplemented with ammonium (B1175870) sulfate, serves as the electrolyte. google.comsaimm.co.za

In the electrolytic cell, a direct current is applied. Manganese ions (Mn²⁺) migrate to the cathode and are reduced to form a deposit of pure manganese metal. fm-metal.comyoutube.com A significant technical challenge in this process is the competing reaction of hydrogen evolution at the cathode, as the standard reduction potential of manganese is more negative than that of hydrogen. To favor manganese deposition, the process often utilizes a divided cell with a diaphragm to separate the cathodic and anodic compartments and employs cathodes with a high hydrogen overpotential. saimm.co.zayoutube.com The acidic spent electrolyte from the cell is typically recycled to the ore leaching step, contributing to the process's economic and environmental viability. saimm.co.zacanadianmanganese.com

Environmental Science and Agricultural Research Applications

Soil Chemistry and Nutrient Management

The health of the soil is foundational to agricultural productivity. Manganese sulfate (B86663) tetrahydrate plays a important role in managing soil chemistry and ensuring the availability of essential nutrients for plant growth.

Remediation of Manganese-Deficient Soils

Manganese (Mn) deficiency is a widespread micronutrient problem in crops, particularly in soils that are sandy, have low organic matter, or are alkaline. chsagronomy.com Manganese sulfate, in its various hydrated forms including tetrahydrate, is commonly used to correct these deficiencies. valudor.comwikidoc.orgatamanchemicals.comatamanchemicals.comwhy.grwikipedia.org When soils are deficient in manganese, it can lead to stunted plant growth and significantly lower crop yields. valudor.com The application of manganese sulfate replenishes the necessary manganese, making it available for plant uptake and thereby remediating the soil. valudor.comatamanchemicals.com Research has shown that the application of manganese sulfate to irrigated wheat can significantly improve both yield and quality. banglajol.info

Impact on Soil Micronutrient Dynamics and Bioavailability

The introduction of manganese sulfate tetrahydrate into the soil can influence the dynamics and bioavailability of other essential micronutrients. Manganese interacts with other nutrients like iron, zinc, and calcium, and their availability can be interconnected. chsagronomy.comstbiologicals.com For instance, manganese and iron can compete for the same uptake pathways in plants, meaning high levels of one can inhibit the uptake of the other. stbiologicals.com

A field experiment demonstrated that applying manganese sulfate not only increased the available manganese content in the soil but also altered the chemical forms of cadmium (Cd), reducing its bioavailability by 30.11–40.78%. researchgate.net This was achieved by increasing the content of free and amorphous manganese oxides in the soil, which in turn bound more cadmium. researchgate.net However, it's also noted that soil applications of manganese can be rapidly converted to less available forms, making the timing and method of application crucial. sruc.ac.uk

Influence on Beneficial Soil Microorganism Growth

However, the concentration of manganese is a critical factor. While appropriate levels can be beneficial, excessive manganese can have detrimental effects. In acidic soils, high levels of manganese can become toxic, altering the microbial community structure. frontiersin.org For example, manganese toxicity has been shown to inhibit nitrogen-fixing bacteria like Nitrospirota while promoting others involved in manganese oxidation. frontiersin.org This shift can disrupt the nitrogen cycle, reducing the availability of nitrogen for plants. frontiersin.org Conversely, under certain conditions, soil bacteria can reduce manganese oxides to the plant-available Mn2+ form, which can sometimes lead to toxic levels if the soil becomes waterlogged. incitecpivotfertilisers.com.au

Plant Physiology and Crop Production

Manganese is an indispensable micronutrient for the physiological functions of plants, directly impacting their growth and reproductive capabilities.

Role as an Essential Micronutrient in Photosynthesis and Enzyme Activation

Manganese is a critical component for plant growth and development, required for several indispensable physiological processes. icl-growingsolutions.com It is a key element in photosynthesis, specifically as a central component of the oxygen-evolving complex in photosystem II, which is responsible for the splitting of water molecules. icl-growingsolutions.comomexcanada.com This process is fundamental for converting light energy into chemical energy. icl-growingsolutions.com A deficiency in manganese can severely impair photosynthesis, leading to reduced plant vigor and growth. icl-growingsolutions.comnih.gov

Furthermore, manganese acts as a cofactor, activating numerous enzymes involved in vital metabolic pathways. icl-growingsolutions.comomexcanada.com It is estimated to activate 30 to 35 different enzymes. These enzymes are crucial for processes such as nitrogen metabolism, carbohydrate metabolism, and the synthesis of compounds like lignin, which provides structural support to plant cell walls. icl-growingsolutions.comomexcanada.combhterra.com

Efficacy of Foliar versus Soil Application in Crop Yield Enhancement

When correcting manganese deficiencies, the method of application—either to the soil or directly to the plant's leaves (foliar)—can have significantly different outcomes on crop yield.

Research consistently indicates that foliar application of manganese sulfate is often more effective and efficient than soil application for many crops. sruc.ac.ukfrontiersin.org Soil-applied manganese can be rapidly converted into forms that are unavailable to plants, particularly in soils with high pH. sruc.ac.ukincitecpivotfertilisers.com.au In contrast, foliar sprays deliver the nutrient directly to the plant tissues where it is needed. frontiersin.org

A study on alfalfa showed that foliar-applied manganese increased total seasonal forage yields by 6.4% compared to the control, while soil-applied manganese only increased yields by 2.9%. tandfonline.com Similarly, in wheat, foliar sprays of manganese were found to be more efficient than soil applications, significantly increasing both yield and the manganese concentration in the grain. frontiersin.org For dwarf beans, foliar application of manganese, particularly in chelated forms, resulted in higher yields compared to soil applications of manganese sulfate. researchgate.net

The following table summarizes findings from a comparative study on wheat, illustrating the impact of different manganese application methods and sources on yield.

| Treatment Description | Grain Yield ( kg/ha ) | Straw Yield ( kg/ha ) |

| Control (No Mn) | 4,661 | 7,519 |

| MnCO3 (single dose, early) | 5,054 | 9,131 |

| MnCO3 (single dose, late) | 5,119 | 8,942 |

| 0.5% MnSO4·H2O (foliar spray) | 5,199 | 9,058 |

| Mn-EDTA (foliar spray) | Decreased yield compared to MnSO4 | Decreased yield compared to MnSO4 |

Data sourced from a two-year study on wheat in sandy loam soils. frontiersin.org

This data clearly shows that while various forms of manganese application can increase yield compared to a control group, the effectiveness varies. In this specific study, foliar application of manganese sulfate was found to be more economical than manganese carbonate. frontiersin.org

Studies on Manganese Uptake and Distribution in Crops

Manganese (Mn) is a crucial micronutrient for plant growth and development, playing a key role in various metabolic processes, most notably photosynthesis. frontiersin.orgresearchgate.net Plants absorb manganese from the soil solution primarily in its divalent cationic form (Mn²⁺). researchgate.netincitecpivotfertilisers.com.au this compound, being highly soluble in water, serves as an effective fertilizer to supply this essential nutrient to crops. icl-growingsolutions.com

Once dissolved, the Mn²⁺ ions are available for uptake by plant roots. However, the availability and uptake of manganese are influenced by several soil factors. Soil pH is a dominant factor; manganese availability decreases significantly as the pH increases. incitecpivotfertilisers.com.au At a soil pH above 7.5, the concentration of soluble Mn²⁺ may be insufficient to meet plant demands. Conversely, at a low pH (below 5.5), manganese becomes highly soluble, which can sometimes lead to toxic concentrations. incitecpivotfertilisers.com.au The presence of other cations in the soil solution, such as calcium, magnesium, and zinc, can also compete with manganese for uptake by plant roots, thereby reducing its absorption. researchgate.netincitecpivotfertilisers.com.au

After being taken up by the roots, manganese is transported within the plant. Research indicates that manganese is relatively immobile within the plant's vascular system. incitecpivotfertilisers.com.au This means it is not easily translocated from older to younger tissues. Consequently, symptoms of manganese deficiency typically first appear on the younger leaves of the plant. incitecpivotfertilisers.com.au The distribution within the plant is a regulated process involving specific transport proteins to move the manganese from the roots to the various tissues where it is needed, such as the leaves for its role in the oxygen-evolving complex of photosystem II. frontiersin.orgresearchgate.net Normal manganese concentrations in healthy leaves generally range from 20 to 500 mg/kg on a dry matter basis. incitecpivotfertilisers.com.au

Table 1: Factors Affecting Manganese (Mn²⁺) Uptake in Crops

| Factor | Effect on Mn²⁺ Uptake | Reference |

|---|---|---|

| Soil pH | Decreases as pH increases; optimal availability at pH 5.5-7.0. | incitecpivotfertilisers.com.au |

| Organic Matter | High organic matter can reduce availability. | incitecpivotfertilisers.com.au |

| Competing Cations | High concentrations of Ca²⁺, Mg²⁺, Zn²⁺ reduce uptake. | researchgate.netincitecpivotfertilisers.com.au |

| Waterlogging | Can increase Mn²⁺ to potentially toxic levels. | incitecpivotfertilisers.com.au |

| Drought Conditions | Can limit mobility and reduce availability. | incitecpivotfertilisers.com.auicl-growingsolutions.com |

Aquatic Environmental Fate and Behavior

Solubility and Ionic Speciation in Aqueous Environments

This compound is characterized by its high solubility in water. wikipedia.org This property is fundamental to its environmental behavior in aquatic systems. When dissolved, it dissociates to release the manganese(II) ion (Mn²⁺) and the sulfate ion (SO₄²⁻). In most natural surface waters, which typically have a pH ranging from 4 to 7, manganese exists predominantly as the hydrated Mn²⁺ ion, often represented as the aquo complex [Mn(H₂O)₆]²⁺. wikipedia.orgwindows.net

The environmental chemistry of manganese is largely governed by the pH and the redox potential of its surroundings. windows.net While Mn²⁺ is the dominant species in acidic to neutral waters, at a higher pH (above 8), it can be oxidized to higher oxidation states, such as +4. windows.net Unlike some other metals, organic complexation does not play a significant role in the aquatic speciation of manganese because it only binds weakly to dissolved organic carbon. windows.net The solubility of manganese sulfate in water is substantial, with reported values around 70 g/100 mL at 20°C.

Table 2: Solubility and Speciation of this compound

| Property | Value / Description | Reference |

|---|---|---|

| Chemical Formula | MnSO₄·4H₂O | wikipedia.org |

| Solubility in Water | ~70 g/100 mL (at 20°C) | |

| Dominant Ionic Species (pH 4-7) | Mn²⁺ (aquo complex [Mn(H₂O)₆]²⁺) | wikipedia.orgwindows.net |

| Behavior at Higher pH (>8) | May be oxidized to higher oxidation states (e.g., +4) | windows.net |

| Complexation with Organics | Weak; does not play a major role in speciation. | windows.net |

Oxidation Pathways and Formation of Insoluble Manganese Dioxide

In aerobic aquatic environments, the dissolved Mn²⁺ ion can undergo oxidation to form solid manganese oxides, most notably manganese dioxide (MnO₂), which is insoluble. windows.net This process is a critical pathway that renders the manganese biologically unavailable. windows.net

The direct abiotic oxidation of dissolved Mn²⁺ by molecular oxygen is an extremely slow process, with a half-life that can be on the order of hundreds of years under typical surface water conditions. waterquality.gov.au However, this oxidation can be significantly accelerated by several factors. Microbial activity is a primary driver, where manganese-oxidizing bacteria and fungi catalyze the reaction, reducing the half-life to mere hours or days. waterquality.gov.aufrontiersin.org These microorganisms can facilitate oxidation either directly, through enzymatic action, or indirectly by altering the local pH or redox conditions. waterquality.gov.au

Bioconcentration Potential in Aquatic Ecosystems

Manganese can be significantly bioconcentrated by aquatic organisms, particularly at lower trophic levels. windows.netwho.int Bioconcentration refers to the accumulation of a chemical from the water into an organism. The bioconcentration factor (BCF) is a measure of this accumulation.

Studies have reported a wide range of BCFs for manganese in various aquatic species. Phytoplankton and marine algae show high potential for bioconcentration, with BCFs reported to be in the range of 2,500-6,300 and 300-5,500, respectively. windows.net Invertebrates such as intertidal mussels have shown BCFs between 800 and 830. windows.net Fish generally exhibit lower bioconcentration potential compared to invertebrates and algae, with BCFs ranging from 35 to 930. windows.netwaterquality.gov.au There is no evidence to suggest that manganese biomagnifies in marine food webs; in fact, concentrations are often lower in fish than in the algae and invertebrates they consume. waterquality.gov.au

The uptake and accumulation of manganese by aquatic organisms are influenced by environmental factors. Uptake generally increases with higher temperatures and decreases with lower pH. who.int

Table 3: Reported Bioconcentration Factors (BCF) for Manganese in Aquatic Organisms

| Organism Group | Bioconcentration Factor (BCF) Range | Reference |

|---|---|---|

| Phytoplankton | 2,500 - 6,300 | windows.netwho.int |

| Marine Macroalgae | 300 - 5,500 | windows.netwho.int |

| Intertidal Mussels | 800 - 830 | windows.netwho.int |

| Fish | 35 - 930 | windows.netwho.int |

| Freshwater & Marine Plants | 2,000 - 20,000 | who.int |

Analytical Methodologies and Biological Research Applications

Methods for Purity Assessment and Contaminant Identification

The purity of manganese sulfate (B86663) tetrahydrate is crucial for its various applications, necessitating precise analytical methodologies to identify and quantify impurities.

Spectrophotometric and Precipitation Tests for Impurities (e.g., Iron)

Spectrophotometric Determination of Iron:

A common and effective method for determining trace amounts of iron in manganese sulfate is spectrophotometry. This method is based on the reaction of ferrous iron (Fe²⁺) with a coloring reagent to form a colored complex, the absorbance of which is measured at a specific wavelength. A widely used reagent is 1,10-phenanthroline, which forms an orange-red complex with Fe²⁺. biocyclopedia.com

The general procedure involves:

Sample Preparation: A known weight of the manganese sulfate tetrahydrate sample is dissolved in deionized water.

Reduction of Iron: Since iron may exist in both ferric (Fe³⁺) and ferrous (Fe²⁺) states, a reducing agent such as hydroxylamine hydrochloride is added to convert all Fe³⁺ to Fe²⁺. asdlib.org

Complexation: The pH of the solution is adjusted using a buffer, and 1,10-phenanthroline solution is added to form the colored complex. biocyclopedia.com

Spectrophotometric Measurement: The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance for the iron-phenanthroline complex, which is approximately 510 nm. nist.gov

Quantification: The concentration of iron is determined by comparing the absorbance of the sample solution to a calibration curve prepared from standard iron solutions. biocyclopedia.com

Precipitation Tests for Impurities:

Precipitation methods can be employed to separate and identify certain impurities. For instance, iron can be separated from manganese by precipitation as ferric hydroxide (B78521). By adjusting the pH of the manganese sulfate solution, iron can be precipitated while manganese remains in the solution. 911metallurgist.comias.ac.in

A general procedure for the precipitation of iron involves:

Dissolving the manganese sulfate sample in water.

Oxidizing any ferrous iron to ferric iron using an oxidizing agent.

Adding a base, such as an emulsion of zinc oxide, to neutralize the acid and precipitate ferric hydroxide. 911metallurgist.com

The precipitate can then be filtered, and the amount of iron can be determined gravimetrically or by other analytical techniques.

Other impurities, such as calcium and magnesium, can also be removed from manganese sulfate solutions through chemical precipitation by adding specific reagents that form insoluble salts with these impurities. google.comresearchgate.net